molecular formula C9H10ClNO4S B12535890 2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid CAS No. 848460-92-4

2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid

Cat. No.: B12535890
CAS No.: 848460-92-4
M. Wt: 263.70 g/mol
InChI Key: KFAMTNATEXUDBI-UHFFFAOYSA-N
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Description

2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid is a complex organic compound with the molecular formula C9H8ClNO3S. This compound is characterized by its unique structure, which includes a chlorinated cyclohexadienone ring and a sulfonic acid group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid typically involves the reaction of 3-chloro-6-oxocyclohexa-2,4-dien-1-one with an appropriate amine and sulfonic acid derivative. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a less oxidized derivative. Substitution reactions typically result in the replacement of the chlorine atom with another functional group .

Scientific Research Applications

2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can affect various cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}acetic acid
  • 2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}propanoic acid

Uniqueness

Compared to similar compounds, 2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific research applications where such functionality is required .

Properties

CAS No.

848460-92-4

Molecular Formula

C9H10ClNO4S

Molecular Weight

263.70 g/mol

IUPAC Name

2-[(5-chloro-2-hydroxyphenyl)methylideneamino]ethanesulfonic acid

InChI

InChI=1S/C9H10ClNO4S/c10-8-1-2-9(12)7(5-8)6-11-3-4-16(13,14)15/h1-2,5-6,12H,3-4H2,(H,13,14,15)

InChI Key

KFAMTNATEXUDBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C=NCCS(=O)(=O)O)O

Origin of Product

United States

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